

Optimizing dosage of PCPA methyl ester for maximal 5-HT depletion

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Compound of Interest

Compound Name: 4-Chloro-DL-phenylalanine methyl ester hydrochloride

Cat. No.: B555252

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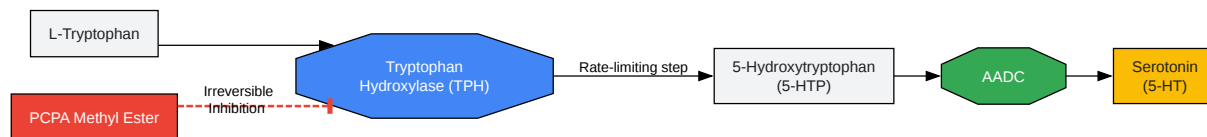
Technical Support Center: PCPA Methyl Ester Applications

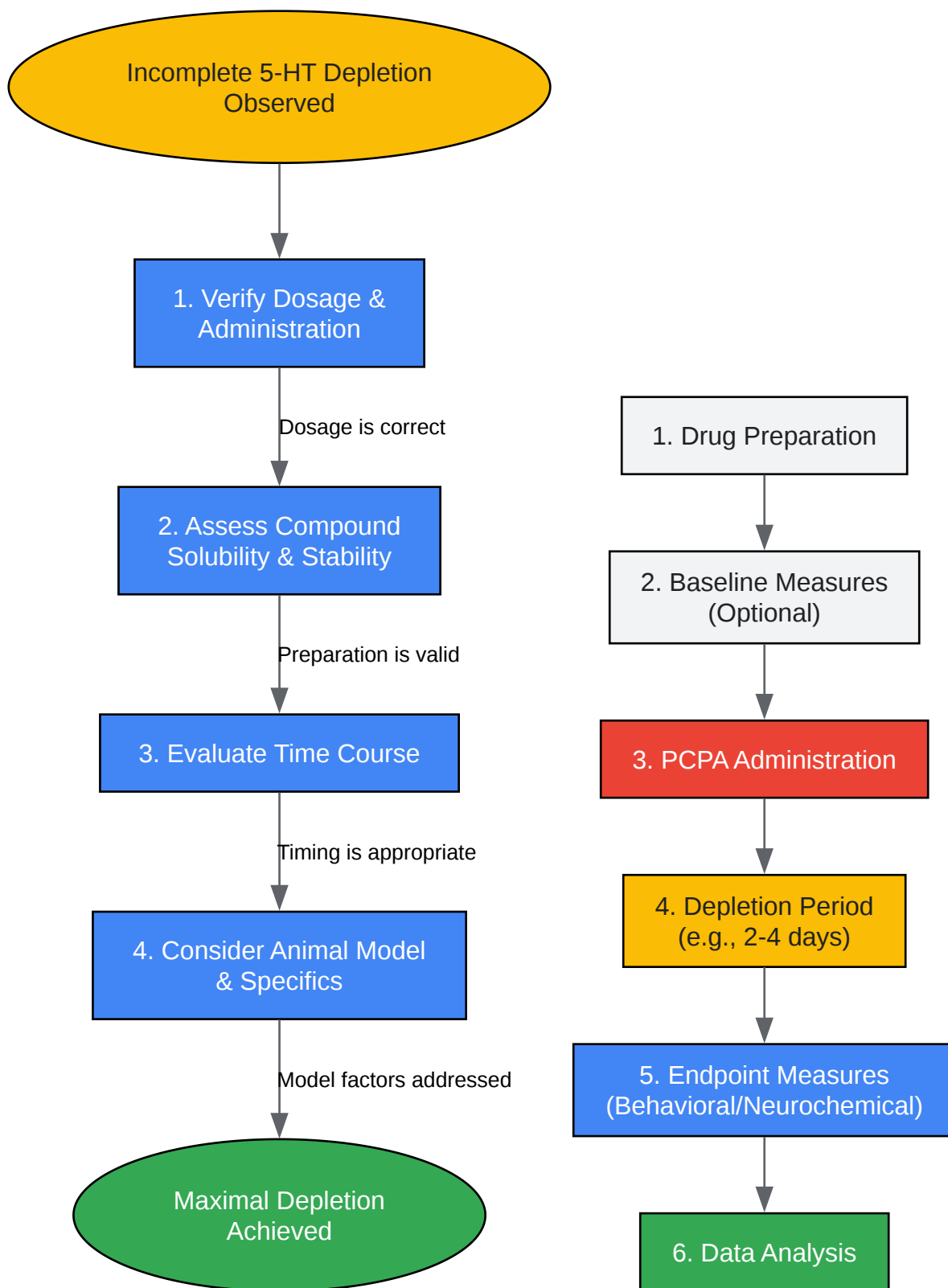
Welcome to the technical support center for the use of p-Chlorophenylalanine (PCPA) methyl ester in experimental 5-HT depletion. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers optimize their experimental protocols for maximal and consistent serotonin depletion.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PCPA methyl ester?

PCPA, also known as Fenclonine, is a selective and irreversible inhibitor of tryptophan hydroxylase (TPH).[1] TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT).[1][2] By inhibiting TPH, PCPA blocks the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), thereby drastically reducing the synthesis and subsequent levels of 5-HT in the brain.[2][3] The methyl ester form is often used due to its higher solubility in aqueous solutions like saline or PBS compared to the parent compound, PCPA.[4]





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References

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- 3. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
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